Bromo-Substituted Quinoxalines Exhibit Superior Anti-Proliferative Activity Against Non-Small-Cell Lung Cancer Cells Compared to Nitro-Substituted Analogs
A systematic structure–activity relationship study of 26 quinoxaline derivatives evaluated against A549 human non-small-cell lung cancer cells revealed that compounds bearing bromo substituents on the quinoxaline scaffold demonstrated enhanced inhibitory activity relative to their nitro-substituted counterparts [1]. The study explicitly states that “the introduction of bromo groups instead of nitro groups into the quinoxaline skeleton has been shown to provide better inhibition against lung cancer cells,” a conclusion drawn from comparing multiple analog pairs within the same assay platform. Among the most potent compounds identified, compound 4b (IC₅₀ = 11.98 ± 2.59 μM) and compound 4m (IC₅₀ = 9.32 ± 1.56 μM) exhibited anticancer activity comparable to the clinical anticancer drug 5-fluorouracil (IC₅₀ = 4.89 ± 0.20 μM), with compound 4m further validated via Western blot analysis to induce apoptosis through mitochondrial- and caspase-3-dependent pathways [2].
| Evidence Dimension | Antiproliferative activity (IC₅₀) against A549 human non-small-cell lung cancer cells |
|---|---|
| Target Compound Data | Bromo-substituted quinoxaline analogs: Compound 4b IC₅₀ = 11.98 ± 2.59 μM; Compound 4m IC₅₀ = 9.32 ± 1.56 μM |
| Comparator Or Baseline | 5-Fluorouracil (clinical anticancer drug) IC₅₀ = 4.89 ± 0.20 μM; Nitro-substituted quinoxaline analogs: consistently inferior activity (authors' explicit SAR conclusion) |
| Quantified Difference | Compound 4m exhibits ~2-fold higher IC₅₀ than 5-fluorouracil; bromo-substituted analogs demonstrate superior activity versus nitro-substituted analogs (directionally consistent SAR across multiple compound pairs) |
| Conditions | A549 human non-small-cell lung cancer cell line; viability assay; 26 quinoxaline derivatives synthesized and evaluated under identical experimental conditions |
Why This Matters
This evidence establishes that the bromo substituent is not a chemically inert placeholder but a critical determinant of anticancer potency, making bromo-substituted quinoxaline building blocks the preferred starting point for medicinal chemistry programs targeting non-small-cell lung cancer.
- [1] Liang, J.-H.; Cho, S.-T.; Shih, T.-L.; Chen, J.-J. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Adv. 2024, 14 (39), 28659–28668. View Source
- [2] Liang, J.-H.; Cho, S.-T.; Shih, T.-L.; Chen, J.-J. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Adv. 2024, 14 (39), 28659–28668. PMID: 39252995. View Source
